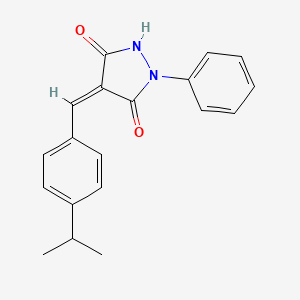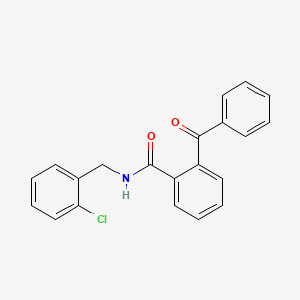
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as CMOB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 370.82 g/mol.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has also been found to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has also been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit potent anti-inflammatory and anti-tumor activities at low concentrations. However, one limitation of using 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of more potent and selective analogs of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide for use in medicinal chemistry research. Additionally, the use of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in combination with other drugs or therapies may also be explored for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 6-acetyl-2H-chromen-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with thionyl chloride to yield the final compound, 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.
Applications De Recherche Scientifique
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-10-2-3-12(9-14(10)18)17(21)19-13-5-6-15-11(8-13)4-7-16(20)22-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZMYKAQXNSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)